tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate
Overview
Description
tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate: is a chemical compound with the molecular formula C9H20N2O3 and a molecular weight of 204.27 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-3-(methylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxidized derivatives.
Reduction: Corresponding reduced derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also employed in the development of biochemical assays .
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of pharmaceutical compounds and drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
- tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate
- tert-Butyl (3-(methylamino)propyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Uniqueness: tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interaction with other molecules and making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12(5)7-8(13)6-11-4/h8,11,13H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNKIQHZJLEFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CNC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1327336-50-4 | |
Record name | tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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